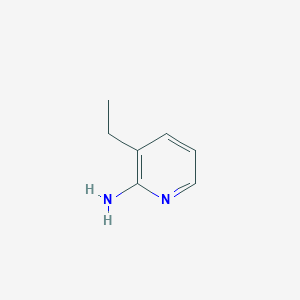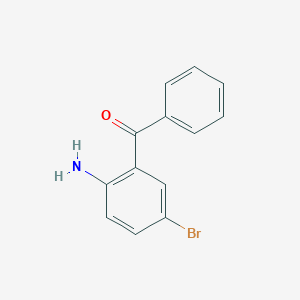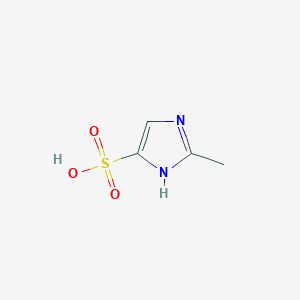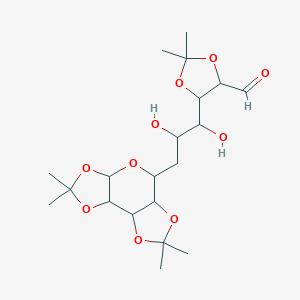
Dai-tunicamine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Dai-tunicamine is a natural product isolated from marine organisms. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been the subject of scientific research for several years, and its potential applications in medicine and other fields are currently being explored.
作用机制
The mechanism of action of dai-tunicamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, the compound has been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a role in the development of cancer. By inhibiting this enzyme, dai-tunicamine may help to prevent the growth and spread of cancer cells.
生化和生理效应
Dai-tunicamine has been found to have a range of biochemical and physiological effects on the body. For example, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, the compound has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation in the body.
实验室实验的优点和局限性
One advantage of using dai-tunicamine in lab experiments is its potential anti-tumor properties. Researchers can use the compound to study the mechanisms by which cancer cells grow and spread, and to test potential treatments for cancer. However, one limitation of using dai-tunicamine in lab experiments is its complex structure, which makes it difficult to synthesize and study.
未来方向
There are several potential future directions for research on dai-tunicamine. One area of interest is the development of new methods for synthesizing the compound in the laboratory. This could make it easier for researchers to study the compound and potentially develop new treatments based on its properties. In addition, researchers are interested in exploring the potential applications of dai-tunicamine in other areas, such as anti-viral and anti-inflammatory treatments. Finally, researchers are interested in studying the mechanisms by which dai-tunicamine works, in order to better understand its potential applications in medicine.
合成方法
Dai-tunicamine is a complex molecule that is difficult to synthesize in the laboratory. Currently, the most common method for obtaining the compound is through extraction from marine organisms. Researchers have also attempted to synthesize the compound through chemical synthesis, but these efforts have been limited due to the compound's complex structure.
科研应用
Dai-tunicamine has been the subject of numerous scientific studies, primarily due to its potential anti-tumor properties. Researchers have found that the compound can inhibit the growth of various cancer cells, including lung, breast, and colon cancer. In addition, the compound has been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various diseases.
性质
CAS 编号 |
142010-67-1 |
|---|---|
产品名称 |
Dai-tunicamine |
分子式 |
C20H32O10 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
5-[1,2-dihydroxy-3-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)propyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C20H32O10/c1-18(2)25-11(8-21)13(26-18)12(23)9(22)7-10-14-15(28-19(3,4)27-14)16-17(24-10)30-20(5,6)29-16/h8-17,22-23H,7H2,1-6H3 |
InChI 键 |
DCBBUGKPMCTVKE-UHFFFAOYSA-N |
SMILES |
CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |
规范 SMILES |
CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C |
同义词 |
5-C-(6-deoxy-1,2-3,4-di-O-isopropylidene-D-galactopyranos-6-yl)-2,3-O-isopropylidene-D-pentofuranose DAI-tunicamine deaminotri-O-isopropylidene tunicamine |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



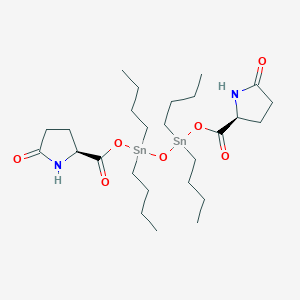
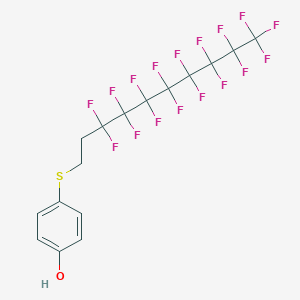
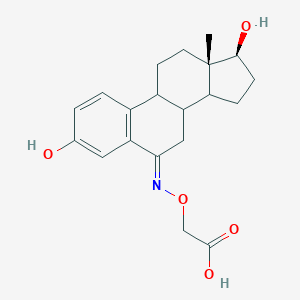
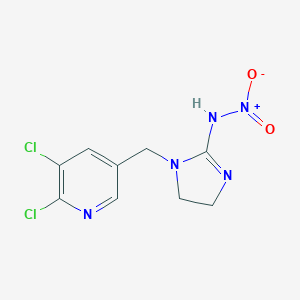
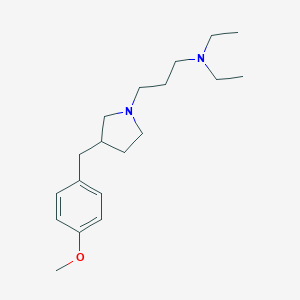
![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)
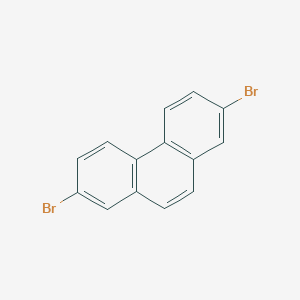
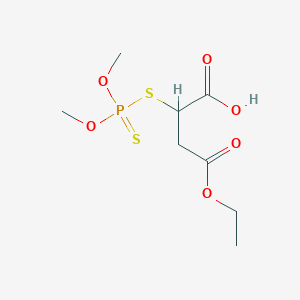
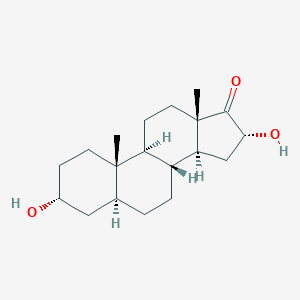
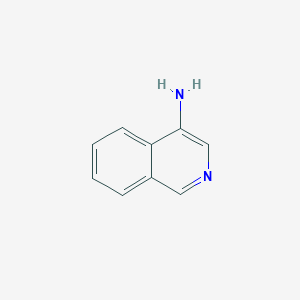
![2-[(4-Ethylphenoxy)methyl]oxirane](/img/structure/B122462.png)
